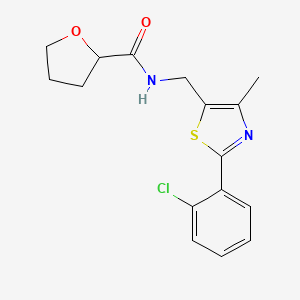

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide

Description

N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide is a synthetic small molecule characterized by a thiazole ring substituted with a 2-chlorophenyl group at position 2 and a methyl group at position 2. The tetrahydrofuran-2-carboxamide moiety is linked via a methylene bridge to the thiazole core.

Properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2S/c1-10-14(9-18-15(20)13-7-4-8-21-13)22-16(19-10)11-5-2-3-6-12(11)17/h2-3,5-6,13H,4,7-9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATCULVBIRITSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then subjected to further reactions to introduce the methyl group and the tetrahydrofuran-2-carboxamide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Chemical Reactions Analysis

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Anticancer Research

The anticancer properties of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide have been explored extensively. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

- A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.

- Another study reported its efficacy against HepG2 liver cancer cells, showing IC50 values indicating substantial cytotoxicity.

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties.

In Vitro Studies

Research has shown that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Structure-Activity Relationships (SAR)

The structural features of this compound significantly influence its biological activity. Research into SAR has identified key modifications that enhance potency and selectivity against specific targets.

Key Findings

- The presence of the thiazole ring is crucial for anticancer activity.

- Modifications to the tetrahydrofuran moiety can alter solubility and bioavailability, impacting the overall therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Nitrothiophene Carboxamides ()

Two nitrothiophene carboxamides, N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide and N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide , share a thiazole-carboxamide scaffold but differ in substituents. Key distinctions include:

- Purity and Yield : The former compound exhibited 42% purity post-synthesis, while the latter achieved 99.05% purity, suggesting divergent synthetic challenges .

| Property | Target Compound | Nitrothiophene Analogue 1 | Nitrothiophene Analogue 2 |

|---|---|---|---|

| Core Structure | Tetrahydrofuran | Nitrothiophene | Nitrothiophene |

| Substituents on Thiazole | 2-Cl, 4-Me | 3-OMe, 4-CF3 | 3,5-F |

| Purity (%) | Not Reported | 42 | 99.05 |

Tetrahydrofuran Carboxamides ()

The patent-derived compounds (2R,3R,4S,5R)-N-(3-carbamoyl-4-fluoro-phenyl)-3-[2-(difluoromethoxy)-4-fluoro-phenyl]-4,5-dimethyl-5-(trifluoromethyl)tetrahydrofuran-2-carboxamide and its stereoisomers highlight the role of stereochemistry and fluorinated substituents in modulating activity. Unlike the target compound, these derivatives feature:

Thiazole Carboxamides with Chlorophenyl Groups ()

The Biopharmacule product N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide monohydrate shares the 2-chlorophenyl-thiazole motif but incorporates a piperazinyl-pyrimidine side chain. This modification likely enhances solubility and receptor affinity compared to the simpler tetrahydrofuran linker in the target compound .

Antibacterial Activity ( vs. Target Compound)

The tetrahydrofuran carboxamide’s mechanism remains unelucidated but may involve similar pathways due to shared hydrogen-bonding motifs .

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores its biological activity, synthesis, structure, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 360.8 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆ClN₃O₂S |

| Molecular Weight | 360.8 g/mol |

| CAS Number | 2034256-02-3 |

Research indicates that compounds with thiazole moieties, including this compound, may induce ferroptosis—a form of regulated cell death characterized by the accumulation of lipid peroxides. This mechanism is thought to be mediated through the inhibition of glutathione peroxidase 4 (GPX4), a critical enzyme in maintaining cellular redox balance .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of thiazole can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to induce cell death at low nanomolar concentrations, highlighting their potential as anticancer agents .

Case Studies

- Ferroptosis Induction : A study focusing on thiazole-based compounds revealed that those with electrophilic functionalities could selectively induce ferroptosis in cancer cells. This was validated through various assays including Western blot analysis and cellular thermal shift assays .

- Synthesis and Evaluation : Another investigation synthesized a series of thiazole derivatives and evaluated their biological activity. The results indicated that specific substitutions on the thiazole ring significantly affected the cytotoxic profile, suggesting that structural modifications could enhance therapeutic efficacy .

Research Findings

Recent literature emphasizes the importance of the thiazole ring in drug design due to its ability to interact with biological targets effectively. The following table summarizes key findings from recent studies on similar compounds:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide, and how are key intermediates optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, cyclization of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) generates intermediates, followed by iodine-mediated cyclization in DMF with triethylamine to yield the final product . Optimization includes adjusting solvent polarity (e.g., acetonitrile for rapid reaction) and catalyst choice (e.g., triethylamine for deprotonation).

- Key Intermediates :

| Intermediate | Role | Optimization Strategy |

|---|---|---|

| Thiazole core | Structural backbone | Temperature control (reflux conditions) |

| Carboxamide linker | Functional group | Stoichiometric ratios of coupling agents |

Q. How is the structural identity of this compound confirmed using spectroscopic methods?

- Methodology :

- NMR : and NMR confirm substituent positions (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm) and carboxamide linkages (C=O at ~170 ppm) .

- IR : Stretching frequencies for C=O (~1650 cm) and C-Cl (~750 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 409.2) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodology :

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria, with pH adjustments to assess activity dependence (e.g., pH 5.0–7.4) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to evaluate IC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs with varying thiazole and oxadiazole substituents?

- Methodology :

- Structural Variations : Introduce substituents (e.g., methyl, chloro, or methoxy groups) at the thiazole 4-position or tetrahydrofuran ring.

- Activity Comparison :

| Substituent | Bioactivity (MIC, μg/mL) | Notes |

|---|---|---|

| 4-Methyl | 2.5 (S. aureus) | Baseline activity |

| 4-Chloro | 1.8 (S. aureus) | Enhanced lipophilicity |

| Oxadiazole analog | 5.2 (S. aureus) | Reduced potency due to steric effects |

- Tools : Molecular docking to map interactions with bacterial targets (e.g., dihydrofolate reductase) .

Q. How should researchers address contradictions in pH-dependent antimicrobial activity data?

- Methodology :

- Controlled Replicates : Repeat assays under standardized pH conditions (e.g., pH 7.4 for physiological relevance) .

- Mechanistic Studies : Use fluorescence quenching to assess binding affinity changes at varying pH levels.

- Statistical Analysis : Apply ANOVA to identify significant deviations and exclude outliers .

Q. What advanced analytical techniques are used to assess compound purity and stability under varying conditions?

- Methodology :

- HPLC-PDA : Quantify impurities (<0.5%) using C18 columns and acetonitrile/water gradients .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

Q. What challenges arise in scaling up the synthesis, and how can reaction conditions be optimized?

- Challenges :

- Exothermic Reactions : Risk of thermal runaway during cyclization.

- Solvent Volume : DMF removal becomes inefficient at >1 kg scale.

- Optimization :

- Continuous Flow Reactors : Improve heat dissipation for cyclization steps .

- Solvent Swap : Replace DMF with 2-MeTHF for easier distillation .

Q. How can in silico modeling predict interactions based on structural features?

- Methodology :

- Pharmacophore Mapping : Identify critical motifs (e.g., thiazole ring for H-bonding with bacterial enzymes) .

- MD Simulations : Simulate ligand-protein dynamics (e.g., 100 ns trajectories) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.